

Comprehensive Spectroscopic Profile: 2-Hydroxy-4,4-Dimethylpentanoic Acid[1]

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Compound of Interest

Compound Name: 2-Hydroxy-4,4-dimethylpentanoic acid

CAS No.: 65302-98-9

Cat. No.: B1344337

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Executive Summary & Structural Context

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 65302-98-9 for racemate) is a critical chiral building block and a structural analog of leucine metabolites. Often referred to as the

-hydroxy derivative of "4-methylleucine" or "neopentylalanine," this molecule features a sterically demanding tert-butyl group at the -position (C4).

For researchers in drug discovery—specifically those designing protease inhibitors or peptidomimetics—this steric bulk is functional. It restricts conformational freedom and blocks metabolic oxidation at the

-position, a common clearance pathway for aliphatic side chains. This guide provides a validated spectroscopic and synthetic profile to ensure accurate identification and quality control of this intermediate.

Structural Descriptors[2][3][4][5]

- IUPAC Name: **2-Hydroxy-4,4-dimethylpentanoic acid**[1][2][3][4][5][6][7]

- Synonyms: 2-Hydroxy-4,4-dimethylvaleric acid;

- Hydroxy-

- neopentylacetic acid

- Molecular Formula:

[8]

- Molecular Weight: 146.18 g/mol

- Chiral Center: C2 (Available as (R)- and (S)-enantiomers or racemate)

Synthesis & Isolation Logic

To understand the impurity profile and spectral nuances, one must understand the genesis of the material. The standard industrial synthesis involves the diazotization of 2-amino-4,4-dimethylpentanoic acid (4-methylleucine).

Critical Process Parameters (CPPs)

- Stereochemical Retention: The conversion of the

-amino group to the

-hydroxyl group using sodium nitrite (

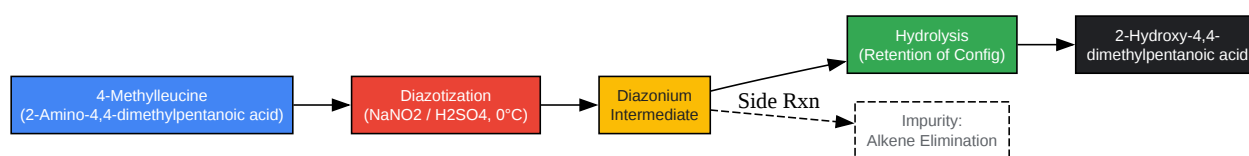
) in sulfuric acid usually proceeds with retention of configuration due to the double inversion mechanism involving the formation of an

-lactone intermediate or neighboring group participation.

- Side Reactions: Elimination reactions leading to alkenes (e.g., 4,4-dimethylpent-2-enoic acid) are potential impurities detectable by proton NMR (vinylic region 5.0–7.0 ppm).

Synthetic Workflow (DOT Visualization)

The following diagram outlines the primary synthetic route and key characterization checkpoints.



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Figure 1: Synthetic pathway from 4-methylleucine via diazotization-hydrolysis.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The steric bulk of the tert-butyl group exerts a significant shielding effect, and the chiral center at C2 renders the adjacent methylene protons at C3 diastereotopic. This results in a distinct ABX coupling pattern rather than a simple doublet.

¹H NMR Data (400 MHz,

)

Position	(ppm)	Multiplicity	Integration	Assignment Logic
C4-Me	0.96	Singlet (s)	9H	Characteristic tert-butyl group; intense diagnostic peak.
C3-H	1.58	dd (Doublet of doublets)	1H	Diastereotopic methylene proton; Hz, Hz.
C3-H	1.82	dd	1H	Diastereotopic methylene proton; Hz, Hz.
C2-H	4.25	dd	1H	-Methine proton; deshielded by -OH and -COOH.
-OH/-COOH	6.0–11.0	Broad (br)	2H	Exchangeable protons; shift varies with concentration/solvent.

“

Expert Insight: In lower-resolution spectra (e.g., 60 MHz), the C3 methylene protons may appear as a multiplet or a pseudo-doublet, but at 300+ MHz, the ABX pattern is the hallmark of purity. Impurities lacking the chiral center (like the ketone derivative) will show a singlet at C3.

C NMR Data (100 MHz,

Position	(ppm)	Assignment
C5 (Methyls)	29.8	Three equivalent methyl carbons of the tert-butyl group.
C4 (Quaternary)	30.5	Quaternary carbon; typically low intensity.
C3 (Methylene)	46.5	Methylene bridge; shift reflects proximity to chiral center.
C2 (Methine)	69.5	-Carbon bearing the hydroxyl group.
C1 (Carbonyl)	178.5	Carboxylic acid carbonyl.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded network of the

-hydroxy acid functionality.

- 3600–2800 cm

: Broad, intense absorption corresponding to O-H stretching (both alcohol and acid COOH). The superimposition often obscures the C-H stretches.

- 2955 cm

: C-H stretch (asymmetric) specific to the methyl groups of the tert-butyl moiety.

- 1715–1725 cm

: Strong C=O stretching vibration (Carboxylic acid dimer).

- 1365 & 1390 cm

: "Gem-dimethyl" doublet (or tert-butyl skeletal vibrations), a fingerprint for the group.

Mass Spectrometry (MS)

Analysis via ESI (Electrospray Ionization) or EI (Electron Impact after derivatization).

ESI-MS (Negative Mode)

- Primary Ion:

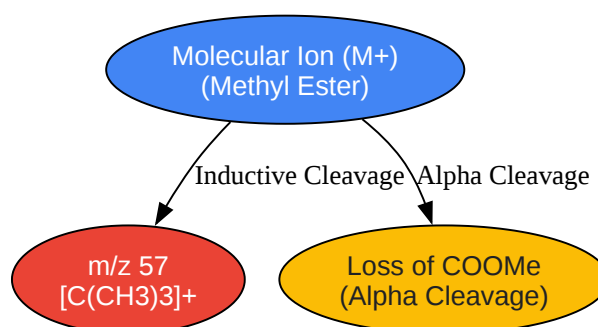
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- Mechanism: Deprotonation of the carboxylic acid.

Fragmentation Pathway (EI-MS of Methyl Ester Derivative)

When analyzed as the methyl ester (to improve volatility), the fragmentation follows

-cleavage rules.



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Figure 2: Primary fragmentation logic for the methyl ester derivative.

- Base Peak: Often 57 () due to the stable tert-butyl cation.
- Diagnostic Loss: Loss of (45 Da) or (59 Da) from the parent.

Experimental Protocol: Sample Preparation for Analysis

To replicate the data above, follow this standardized preparation protocol.

- NMR Sample: Dissolve 10–15 mg of the solid acid in 0.6 mL of .
 - Note: If resolution of the -OH proton is required, use DMSO- , though this will shift the C2-H signal downfield.
- HPLC/MS Sample: Dilute to 0.1 mg/mL in Acetonitrile:Water (50:50) + 0.1% Formic Acid.
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: Gradient 5% to 95% ACN over 10 mins. The tert-butyl group makes this compound more hydrophobic than standard leucine; expect retention times later than leucine.

References

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